molecular formula C14H10ClN3O2 B5729343 5-[(4-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole

5-[(4-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole

Cat. No.: B5729343
M. Wt: 287.70 g/mol
InChI Key: KQPXTMITCMFQFP-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring, an oxadiazole ring, and a chlorophenoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole typically involves the reaction of 4-chlorophenol with a suitable pyridine derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate to deprotonate the 4-chlorophenol, followed by the addition of a pyridine derivative and an oxadiazole precursor. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy derivatives .

Scientific Research Applications

5-[(4-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
  • 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

What sets 5-[(4-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole apart from similar compounds is its specific structural arrangement, which imparts unique chemical and biological properties. Its combination of a pyridine ring and an oxadiazole ring with a chlorophenoxy group makes it particularly versatile in various applications .

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-10-4-6-11(7-5-10)19-9-13-17-14(18-20-13)12-3-1-2-8-16-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPXTMITCMFQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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